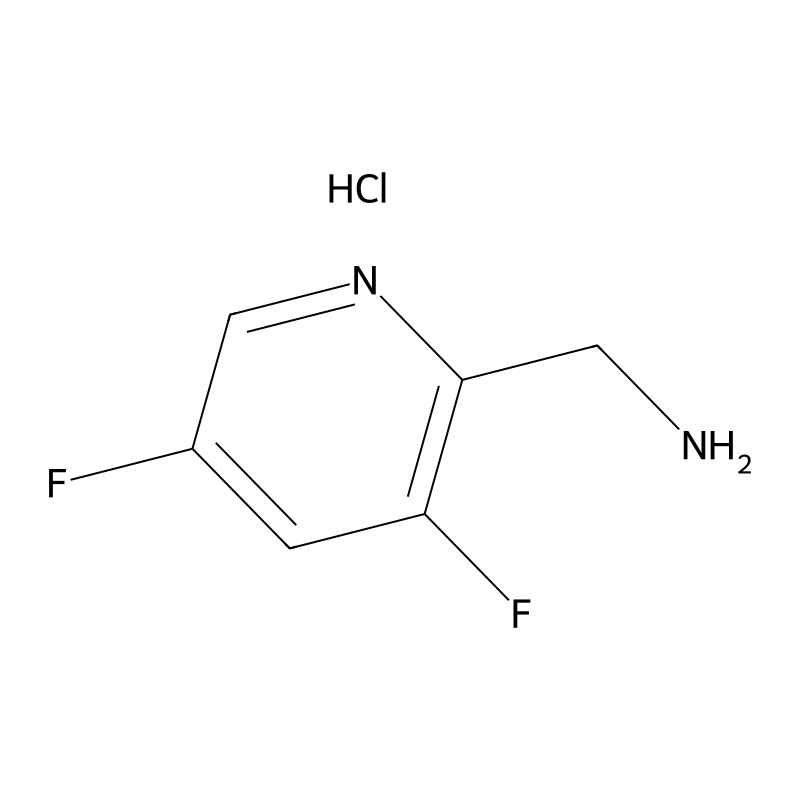

(3,5-Difluoropyridin-2-yl)methanamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

CAS Number

Molecular Weight

MDL number

IUPAC Name

(3,5-difluoro-2-pyridinyl)methanamine hydrochloride

InChI Code

1S/C6H6F2N2.ClH/c7-4-1-5(8)6(2-9)10-3-4;/h1,3H,2,9H2;1H

Storage Temperature

Physical Form

(3,5-Difluoropyridin-2-yl)methanamine hydrochloride is a chemical compound characterized by its pyridine ring structure substituted with two fluorine atoms at the 3 and 5 positions and an amine group at the 2 position. This compound is a hydrochloride salt, which enhances its solubility in water and biological systems. The presence of fluorine atoms typically influences the compound's lipophilicity, stability, and biological activity, making it a subject of interest in medicinal chemistry.

- Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

- Acylation: The amine group can react with acyl chlorides to form amides.

- Fluorination: The fluorine atoms can participate in further substitution reactions, potentially altering the electronic properties of the molecule.

These reactions are essential for modifying the compound to enhance its efficacy or selectivity in biological applications.

Research indicates that (3,5-Difluoropyridin-2-yl)methanamine hydrochloride exhibits significant biological activity. It has been studied for its potential as an inhibitor of specific enzymes or receptors involved in various diseases. The presence of fluorine atoms often correlates with increased metabolic stability and improved binding affinity to biological targets. Preliminary studies suggest that this compound may have applications in treating conditions such as cancer or infectious diseases due to its ability to interact with biological pathways effectively.

Several methods have been reported for synthesizing (3,5-Difluoropyridin-2-yl)methanamine hydrochloride:

- Fluorination of Pyridine Derivatives: Starting from 2-amino-3,5-difluoropyridine, the amination can be performed using standard amination techniques.

- Reflux Method: Combining 2-amino-3,5-difluoropyridine with formaldehyde and ammonium chloride under reflux conditions can yield the desired product.

- One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that streamline the process by combining multiple reagents in a single reaction vessel.

These methods emphasize efficiency and yield, critical factors in pharmaceutical synthesis.

(3,5-Difluoropyridin-2-yl)methanamine hydrochloride has potential applications in various fields:

- Pharmaceuticals: As a building block for synthesizing novel therapeutic agents targeting specific diseases.

- Agricultural Chemicals: Its derivatives may serve as agrochemicals due to their biological activity against pests or pathogens.

- Material Science: The compound may find use in developing new materials with specific electronic or optical properties.

Interaction studies have shown that (3,5-Difluoropyridin-2-yl)methanamine hydrochloride interacts with various biological targets. These studies often utilize techniques such as:

- Molecular Docking: To predict how the compound binds to target proteins.

- In Vitro Assays: To assess biological activity against cell lines or enzymes.

Such studies are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use.

Several compounds share structural similarities with (3,5-Difluoropyridin-2-yl)methanamine hydrochloride. These include:

| Compound Name | Similarity Features | Unique Aspects |

|---|---|---|

| 2-Amino-3-fluoropyridine | Pyridine ring, amino group | Single fluorine substituent |

| 4-Fluoroaniline | Aromatic amine structure | Lacks pyridine ring |

| 3,5-Dichloropyridin-2-ylmethanamine | Similar halogenated pyridine structure | Contains chlorine instead of fluorine |

These compounds highlight the uniqueness of (3,5-Difluoropyridin-2-yl)methanamine hydrochloride due to its specific substitution pattern and potential biological activity.